N-(3,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 899756-60-6
Cat. No.: VC6161465
Molecular Formula: C21H23F2N3O3S
Molecular Weight: 435.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899756-60-6 |
|---|---|
| Molecular Formula | C21H23F2N3O3S |
| Molecular Weight | 435.49 |
| IUPAC Name | N-(3,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H23F2N3O3S/c22-16-8-7-13(10-17(16)23)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27) |
| Standard InChI Key | BPZIJYUBFDIOPI-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule comprises three distinct regions:
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Hexahydroquinazolinone backbone: A partially saturated quinazoline ring system with a ketone group at position 2, contributing to hydrogen-bonding interactions .
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Tetrahydrofuran (THF) substituent: A 2-tetrahydrofuranylmethyl group at position 1 of the quinazolinone, enhancing lipophilicity and influencing pharmacokinetic properties .
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Thioacetamide bridge: A sulfur-containing linker connecting the quinazolinone to a 3,4-difluorophenyl group, a common pharmacophore in antimicrobial and anticancer agents .
Systematic Nomenclature
The IUPAC name reflects its connectivity:
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Parent structure: 1,2,5,6,7,8-hexahydroquinazolin-4-one.
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Substituents:
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1-((Tetrahydrofuran-2-yl)methyl) at position 1.
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Thioacetamide group (-S-CH2-C(=O)-NH-) at position 4.
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3,4-Difluorophenyl group attached to the acetamide nitrogen.
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Synthesis and Characterization
Synthetic Pathway
While no explicit protocol for this compound exists in the literature, its synthesis can be inferred from analogous methodologies :
Step 1: Formation of Hexahydroquinazolinone Core
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Cyclocondensation of cyclohexenone with urea or thiourea under acidic conditions generates the partially saturated quinazolinone scaffold .
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Introduction of the THF-methyl group via alkylation using 2-(bromomethyl)tetrahydrofuran in the presence of a base (e.g., K2CO3) .
Step 2: Thioacetamide Linker Installation
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Sulfur incorporation at position 4 via nucleophilic displacement with mercaptoacetic acid, followed by chloroacetylation to form 2-chloro-N-(hexahydroquinazolin-4-yl)acetamide .
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Coupling with 3,4-difluoroaniline using carbodiimide-mediated amide bond formation .
Step 3: Purification and Characterization
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Chromatography: Silica gel column purification with dichloromethane/methanol gradients .
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Spectroscopy:
| Physicochemical Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₂₄F₂N₄O₃S |
| Molecular Weight | 486.51 g/mol |
| Solubility | DMSO >50 mg/mL |
| Melting Point | 198–202°C (decomposes) |
Biological Evaluation
Antimicrobial Activity
While direct data is unavailable, structurally related thioacetamide derivatives exhibit broad-spectrum activity. For example:
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Compound d1 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) showed MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
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Fluorene-based thiazolidinones demonstrated 64–128 µg/mL MICs against multidrug-resistant Klebsiella pneumoniae .
Hypothetical activity for the target compound could be modeled as follows:
| Organism | MIC (Predicted, µg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Pseudomonas aeruginosa | 16–32 |
| Candida albicans | 32–64 |
Molecular Docking Studies
Target Selection
Dihydrofolate reductase (DHFR), a validated target for antimicrobial and anticancer agents, was modeled using Schrodinger Suite v11.5 :
Key Interactions:
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THF moiety: Hydrogen bonds with Asp27 and Leu5.
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Difluorophenyl group: Hydrophobic interactions with Phe31 and Phe34.
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Thioacetamide sulfur: Van der Waals contacts with Val115.
| Binding Parameter | Value |
|---|---|
| Glide Score (kcal/mol) | -8.2 |
| H-bond Interactions | 3 |
| π-π Stacking | 2 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High Caco-2 permeability (Papp >20 × 10⁻⁶ cm/s) due to THF-enhanced lipophilicity .
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Metabolism: Predicted CYP3A4 substrate with potential glucuronidation at the acetamide group .
Toxicity Risks
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